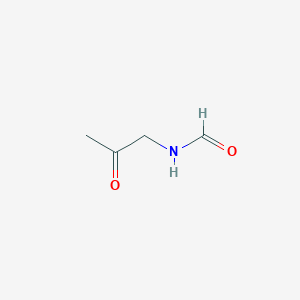

N-(2-Oxopropyl)formamide

Description

N-(2-Oxopropyl)formamide is an organic compound characterized by a formamide group (-NHCHO) attached to a 2-oxopropyl chain (CH₂-C(O)-CH₂-). This structure confers unique physicochemical properties, such as polarity due to the formamide moiety and ketone functionality.

Properties

CAS No. |

129972-97-0 |

|---|---|

Molecular Formula |

C4H7NO2 |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

N-(2-oxopropyl)formamide |

InChI |

InChI=1S/C4H7NO2/c1-4(7)2-5-3-6/h3H,2H2,1H3,(H,5,6) |

InChI Key |

CAQXYVTYTTXGKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CNC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Features

N-(2-Oxopropyl)formamide shares key functional groups with several compounds, enabling comparative analysis:

N-Nitrosobis(2-oxopropyl)amine (BOP)

- Structure : Contains two 2-oxopropyl chains linked to a nitroso group (-N-N=O) .

- Comparison: Unlike this compound, BOP lacks a formamide group but includes a nitroso moiety, which is a known carcinogenic functional group. The 2-oxopropyl chain in both compounds may contribute to metabolic activation pathways.

N-(4-(1H-Pyrazol-1-yl)-phenyl)formamide

- Structure : Formamide group attached to a phenyl ring substituted with pyrazole .

- Comparison: The aromatic ring introduces π-π interactions and steric effects absent in the aliphatic 2-oxopropyl chain of this compound.

N-(2-(2-Oxopropyl)phenyl)acetamide

N-[2-Trans-(4-Hydroxyphenyl)ethenyl]formamide

- Structure: Formamide linked to a trans-ethenyl-phenol group .

Carcinogenicity and Toxicity

- N-Nitrosobis(2-oxopropyl)amine (BOP): A potent pancreatic carcinogen in Syrian hamsters, inducing ductal adenomas at doses as low as 1.75 mg/kg . The 2-oxopropyl group may act as a toxicophore.

- This compound: No direct carcinogenicity data, but structural similarities to BOP suggest caution in handling and further toxicological evaluation.

Antimicrobial and Enzymatic Activity

- Xanthocillins (): Formamide-containing compounds like xanthocillin X exhibit potent inhibition against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) .

Physicochemical and Analytical Comparisons

Key Properties

- Polarity : Formamide derivatives (e.g., this compound) are more polar than acetamide analogs due to the smaller -CHO group.

- Stability : The ketone in the 2-oxopropyl chain may increase susceptibility to nucleophilic attack compared to aromatic analogs.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Analytical Methods for Formamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.